molecular formula C9H9FN2O B8351610 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Cat. No.: B8351610
M. Wt: 180.18 g/mol
InChI Key: KUUUIUJSKYPFJX-UHFFFAOYSA-N
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Description

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

2-(7-fluorobenzimidazol-1-yl)ethanol

InChI

InChI=1S/C9H9FN2O/c10-7-2-1-3-8-9(7)12(4-5-13)6-11-8/h1-3,6,13H,4-5H2

InChI Key

KUUUIUJSKYPFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C=N2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[(2-fluoro-6-nitrophenyl)amino]ethanol (18.3 g, 91.5 mmol) dissolved in 90 mL of formic acid is added to a suspension of Pd—C 10% (300 mg) in 10 ml of formic acid. The mixture is shaken in a Parr apparatus under atmospheric pressure of H2 overnight. The reaction mixture is filtered over Celite, the solvent is evaporated under vacuum and the resulting residue dissolved in NH3 2M in ethanol. This solution is stirred at room temperature for 1 h (to cleave the formic acid adduct). A precipitate forms. This mixture is evaporated to dryness and purified by column chromatography (SiO2, DCM/MeOH 10:1 to 5:1), giving the desired product as a white solid (10.5 g, 64%) TLC: DCM/MeOH 5:1, Rf=0.23.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of 2-[(2-fluoro-6-nitrophenyl)amino]ethanol (0.78 g ) in methanol (15 mL) 10% palladium on carbon (200 mg) was added. The mixture was hydrogentated at hydrogen pressure 1 bar until the consumption of hydrogen gas ceased (60 min). The reaction mixture was filtered through a pad of Celite, which was further washed with methanol and acetonitrile. The filtrate was concentrated to dryness and the residue was dissolved in formic acid (4 mL). The solution was transferred into a microwave vial, which was sealed and irradiated for 15 min at 135° C. The solvent was removed in vacuum, the residue was dissolved in methanol (4 mL) and a 7 M solution of ammonia in methanol (4 mL) was added. After 10 min the mixture was concentrated to dryness and the residue was purified on a short silica column. Yield 0.65 g (93%). MS (ESI) m/z 181.1 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm: 3.60 (t, J=5.3 Hz, 2H), 4.21 (t, J=5.3 Hz, 2H), 6.92 (dd, J=12.1, 8.1 Hz, 1H), 7.02 (m, 1H), 7.34 (d, J=8.1 Hz, 1H), 8.03 (s, 1H), 8.26 (s, 1H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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